![molecular formula C10H10N2O3S2 B2805858 N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide CAS No. 303134-16-9](/img/structure/B2805858.png)
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
“N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with potential applications in scientific research. It’s related to a series of benzothiazole–piperazine hybrids that were designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which include “N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
The empirical formula of a similar compound, “N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide”, is C9H7ClN2OS, and its molecular weight is 226.68 . The molecular structure of “N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide” would be similar, but with a methylsulfonyl group instead of a chlorine atom.
Chemical Reactions Analysis
Benzothiazole derivatives, including “N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide”, have been synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .
Scientific Research Applications
Anti-bacterial and Anti-fungal Applications
Benzothiazole derivatives have been found to possess anti-bacterial and anti-fungal properties. This makes them potential candidates for the development of new antimicrobial agents .
Anti-oxidant Applications
Benzothiazole derivatives have shown anti-oxidant activity . They could be used in the development of drugs to combat oxidative stress-related diseases .
Anti-proliferative Applications
These compounds have demonstrated anti-proliferative effects , suggesting potential use in cancer treatment by inhibiting the growth of cancer cells .
Anti-convulsant Applications
Benzothiazole derivatives have been found to possess anti-convulsant properties , which could be useful in the treatment of epilepsy and other seizure disorders .
Anti-HIV Applications
Some benzothiazole derivatives have shown potential as anti-HIV agents , which could be used in the treatment of HIV/AIDS .
Anti-inflammatory and Analgesic Applications
Benzothiazole derivatives have been found to possess significant anti-inflammatory and analgesic activities . They could be used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .
Anti-diabetic Applications
These compounds have shown anti-diabetic activity , suggesting potential use in the treatment of diabetes .
Anti-leishmanial Applications
Benzothiazole derivatives have demonstrated anti-leishmanial effects , which could be useful in the treatment of Leishmaniasis, a tropical disease caused by parasites .
Mechanism of Action
Target of Action
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide, also known as N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE, has been found to have significant activity against Mycobacterium tuberculosis . The compound acts on the DprE1 target, which is crucial for the survival of the bacteria .
Mode of Action
The compound interacts with its target, DprE1, and inhibits its function . This interaction results in the inhibition of the growth of Mycobacterium tuberculosis . The compound also shows strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .
Biochemical Pathways
The compound affects the biochemical pathways related to the survival and growth of Mycobacterium tuberculosis . It also impacts the pathways related to acetylcholinesterase and Aβ 1-42 aggregation .
Result of Action
The compound’s action results in the inhibition of the growth of Mycobacterium tuberculosis . It also shows potential in improving cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .
properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-6(13)11-10-12-8-4-3-7(17(2,14)15)5-9(8)16-10/h3-5H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLNAPGCLPMZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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